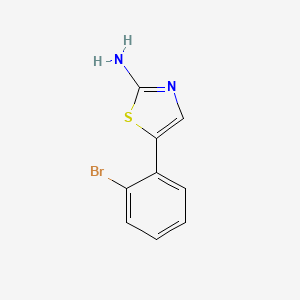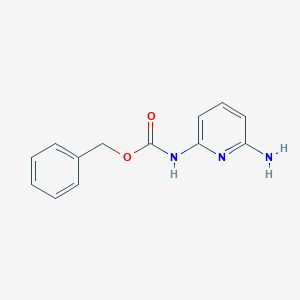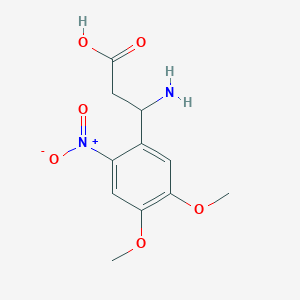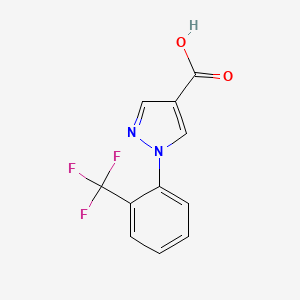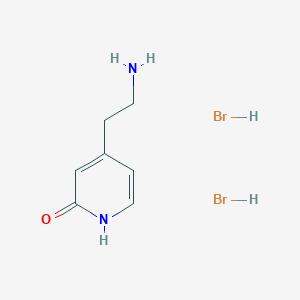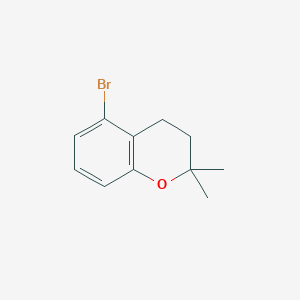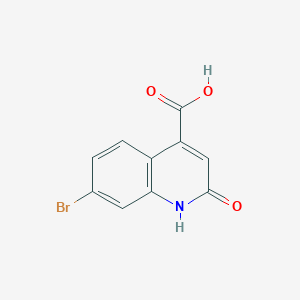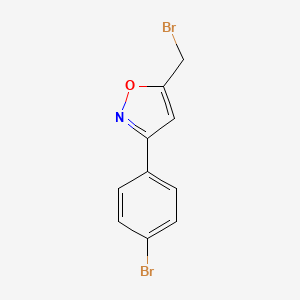
5-(Bromomethyl)-3-(4-bromophenyl)isoxazole
Overview
Description
5-(Bromomethyl)-3-(4-bromophenyl)isoxazole is a brominated organic compound belonging to the isoxazole class. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of bromine atoms at the 5-position of the isoxazole ring and the 4-position of the phenyl ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(4-bromophenyl)isoxazole and a bromomethylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and safety.
Types of Reactions:
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of a hydroxyl group.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 5-(Carboxymethyl)-3-(4-bromophenyl)isoxazole.
Reduction: 5-(Hydroxymethyl)-3-(4-bromophenyl)isoxazole.
Substitution: 5-(Alkyl/aryl)-3-(4-bromophenyl)isoxazole.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms enhance the compound's reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(Bromomethyl)-2-(4-bromophenyl)isoxazole
3-(Bromomethyl)-5-(4-bromophenyl)isoxazole
4-(Bromomethyl)-2-(4-bromophenyl)isoxazole
Uniqueness: Compared to its analogs, 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole has a unique positioning of the bromomethyl group, which influences its reactivity and biological activity.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties set it apart from similar compounds, making it a subject of ongoing research and development.
Properties
IUPAC Name |
5-(bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCENOBHUXOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697823 | |
| Record name | 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5300-99-2 | |
| Record name | 5-(Bromomethyl)-3-(4-bromophenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


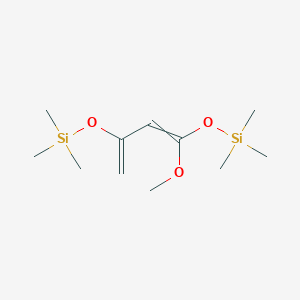

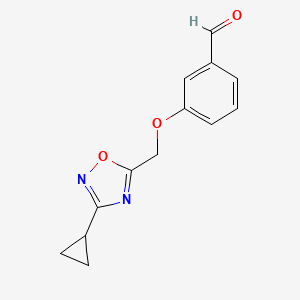
![1-(3-Fluorophenyl)-5-[(piperidin-1-YL)methyl]-1H-benzimidazol-2-amine](/img/structure/B1504245.png)
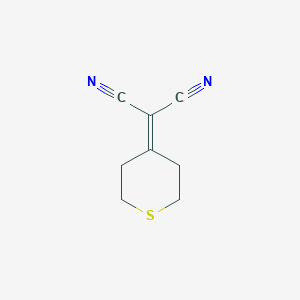
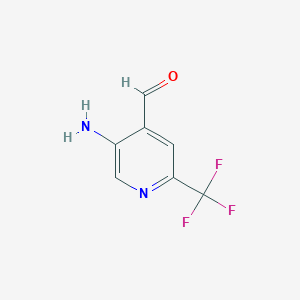
![2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile](/img/structure/B1504254.png)
